molecular formula C13H19NS B2853084 3-((4-Methylpiperidin-1-yl)methyl)benzenethiol CAS No. 1443336-93-3

3-((4-Methylpiperidin-1-yl)methyl)benzenethiol

Cat. No.: B2853084
CAS No.: 1443336-93-3
M. Wt: 221.36
InChI Key: PZPFJAILMPTREP-UHFFFAOYSA-N
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Description

3-((4-Methylpiperidin-1-yl)methyl)benzenethiol is an organic compound with the molecular formula C13H19NS It is characterized by the presence of a thiophenol group attached to a piperidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperidin-1-yl)methyl)benzenethiol typically involves the reaction of 4-methylpiperidine with thiophenol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution with 4-methylpiperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperidin-1-yl)methyl)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, ether as a solvent.

    Substitution: Electrophiles like alkyl halides, solvents such as DMF or THF.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-((4-Methylpiperidin-1-yl)methyl)benzenethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with specific molecular targets. The thiophenol group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptors or ion channels. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methyl-1-piperidino)methyl]thiophenol
  • 3-[(4-Ethyl-1-piperidino)methyl]thiophenol
  • 3-[(4-Methyl-1-piperidino)methyl]phenol

Uniqueness

3-((4-Methylpiperidin-1-yl)methyl)benzenethiol is unique due to the specific substitution pattern on the piperidine ring and the presence of the thiophenol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(4-methylpiperidin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-5-7-14(8-6-11)10-12-3-2-4-13(15)9-12/h2-4,9,11,15H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPFJAILMPTREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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